(R)-BINAP

Catalog No.
S1523927
CAS No.
76189-56-5
M.F
C44H32P2
M. Wt
622.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-BINAP

CAS Number

76189-56-5

Product Name

(R)-BINAP

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

Molecular Formula

C44H32P2

Molecular Weight

622.7 g/mol

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,1’-[(1S)-[1,1’-Binaphthalene]-2,2’-diyl]bis[1,1-diphenyl-phosphine; (1S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]; (S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene; (S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8

The exact mass of the compound 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-BINAP is a C₂-symmetric, atropisomeric chiral diphosphine ligand, established as a benchmark for asymmetric synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHblDUzu6AfpniqsZBAy7AqESWfo6gI-6sKit7Vt5LCGPrnGHxz1otTu5cHq1iYyva-P5i21WBgj7tS9rGp-zGJnxdvH39yX8Vlq1u79CUdD4wnLB7mLFV3TnIO4Tw%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMYsc3gZIegx04Z-7in1nrtmyg9e5h45hIeR_aEl5hPJjvtYXNHC_-YGI_K5XrhsQqJZCb9fdRKblhRuUxY5are4ak8pDtJCv0VETxrnw9uI7e7D70y-tWNWCqjErqBc4tTlj3kWXq8CcdWeGffvcRHPVm)] Its primary procurement value lies in its ability to form highly effective and well-characterized catalytic complexes with transition metals like ruthenium, rhodium, and palladium.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHblDUzu6AfpniqsZBAy7AqESWfo6gI-6sKit7Vt5LCGPrnGHxz1otTu5cHq1iYyva-P5i21WBgj7tS9rGp-zGJnxdvH39yX8Vlq1u79CUdD4wnLB7mLFV3TnIO4Tw%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRW18yazCzXkabnhjSdvPc89a_08p9Mm3nUaAjZa7OhwkNud2chcWHOD4XpIxTfZiy2IVBj9vNrml74LeC1_p9hTF_MJXuaKLNWgKqUJVEcLGu0PY_g8-s1PaVhqDK37aUVHpRt03F6d-ti8-LbA2mTAW_aqQ6MGCrLpzcDrBHrf05zX41GGsG1g41os2qzk8PcIRinUG3siYDvAByOpHOXGoQU9h0rb3Wj0xF5Ob-V3Ztfav2)] These complexes are central to key industrial transformations, most notably the enantioselective hydrogenation of functionalized ketones and olefins, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients and fine chemicals.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFRW18yazCzXkabnhjSdvPc89a_08p9Mm3nUaAjZa7OhwkNud2chcWHOD4XpIxTfZiy2IVBj9vNrml74LeC1_p9hTF_MJXuaKLNWgKqUJVEcLGu0PY_g8-s1PaVhqDK37aUVHpRt03F6d-ti8-LbA2mTAW_aqQ6MGCrLpzcDrBHrf05zX41GGsG1g41os2qzk8PcIRinUG3siYDvAByOpHOXGoQU9h0rb3Wj0xF5Ob-V3Ztfav2)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGodl_DQDEMr8of-9qsD_tmiln27KnSrMdLBVEbd2wWoEuiW69tmO66WAhr6IVgu9r947CijsbRHVgSAaQTzd6PgXGSGLaVXaezxiqqivW74vJOU2-i142fbOM91_7OLZRyu-lkx7Lo8gtRWcGbpQgnEDQR8lHmEVtqxAIQxGxiOfqyNhsqJugckE-h6oCug07iRKPS0tWIWiFr0ez1gMGBGDZDb0clpEE5yYtIwobJ)] The selection of the (R)-enantiomer is a critical, non-negotiable first step for achieving a specific, desired product stereochemistry in these processes.

Substituting (R)-BINAP is a high-risk decision with direct consequences for process outcomes and costs. Using the opposite enantiomer, (S)-BINAP, will produce the opposite, undesired product enantiomer.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6yAscsyf3sRLqdwsFc0U7jIcXtWAnaquAmrMmp4Ec_K7qnI5dxyqCNeJipWVr7aw3p6QsP4sVQt_3xJmYD1R01zB7UoZcx6GXbPyC5fSFKYZ0MkFbnFKc0m_N2oY69k1Ytvc2HbKRLGB_l4gigmiNjw0W6fd-X3J3L7q3N3yU0Xrhvq6wcB1NLtYcLDH5db_7C9dVWNpskl7z1MUqQYTJcSl0-H98PDmt)] Procuring the less expensive racemic BINAP is ineffective for asymmetric synthesis, as it typically results in a racemic product or significantly lower enantiomeric excess (e.e.), defeating the primary purpose of the catalyst.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHc3tBcpfP0Yt6S6h98a6HqdMjHgYa6AH84dqkC49UT1BH9f8dCwoHSgnxsRmczUyZ7yAnVJNRx-B9Nt1ngEp27fXOzVCAKOvtC3MdgNRxxQWs3mYChc6R09cRaMU25rFrY6UQo)] Switching to a different structural class of ligand, such as a Josiphos or SEGPHOS derivative, is not a simple drop-in replacement; it necessitates a complete and costly re-optimization of the entire catalytic system, including solvent, temperature, pressure, and catalyst loading, to achieve comparable performance.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzHIOC15jk35ozWn5K3fxRJQMEyQHXhUOZVuw6Q_WWv-_CJF38bdRRhRxIv4oBeFDVJvNlBaBUN3PWr5nbeO62LrvR7TbEdzvYdJ_s_VXePm7NNxZCBqRs9aSzDX1t3nvVH5Qg5Rz2pW_2SViHBcO4sfckD5k5183lf0KLA-zrfIp6eW-stCmly_5yBG1U_HToQbcVrUIHr2_BkUD5ZV-qYJSdUnJBGoDSgFlRYX4%3D)]

Benchmark Enantioselectivity in Asymmetric Ketone Hydrogenation

In the Ru-catalyzed asymmetric hydrogenation of the benchmark substrate ethyl 4-chloroacetoacetate, the (R)-BINAP-based catalyst delivers the corresponding chiral alcohol with 97% enantiomeric excess (e.e.).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOC8IhXmGbh2ygisop83yBQsEs_TCSInP0Zolp44KFmeZBCfV_mfJYe5t9MVcvoUMrylka8M219Z8AcoVmDMDD8cP0csIsji5DgbnV05aHxq7e25LAJuWNrf7cBxjchgfrpGQGINLNlhy0t4-e3r3QAApk8F7tUFPKITuPh1iiugUHTk85mc1DByeMJqHIuL8uj9ZXRRKXxVdVcioiX89g_vOv3ofOb3Uokqx8CK_k-xw7pCJYfD6SW3-ppmVzq7wOTjuqFHnDS1QKOXexgjmxA3s5_aixrDGJPe0QhJt1MPEziE22vsbNri-W5k38EGR1H6Uz5iAbPjyjdfIyj50yjiHVwL37eJmYsEnsB5Id0-8l4dTpjQo%3D)] This level of enantiocontrol is critical for pharmaceutical synthesis pathways where enantiopurity directly impacts drug efficacy and safety. Use of a racemic BINAP ligand under similar conditions would fail to produce an enantiomerically enriched product, making it unsuitable for this application.

Evidence DimensionEnantiomeric Excess (e.e.)
Target Compound Data97% e.e. for (R)-BINAP
Comparator Or Baselinerac-BINAP (yields racemic product, ~0% e.e.)
Quantified DifferenceProvides >97% enantiomeric enrichment over the racemic alternative.
ConditionsRu-catalyzed hydrogenation of ethyl 4-chloroacetoacetate, 4 bar H₂, 40 °C, 48 h.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOC8IhXmGbh2ygisop83yBQsEs_TCSInP0Zolp44KFmeZBCfV_mfJYe5t9MVcvoUMrylka8M219Z8AcoVmDMDD8cP0csIsji5DgbnV05aHxq7e25LAJuWNrf7cBxjchgfrpGQGINLNlhy0t4-e3r3QAApk8F7tUFPKITuPh1iiugUHTk85mc1DByeMJqHIuL8uj9ZXRRKXxVdVcioiX89g_vOv3ofOb3Uokqx8CK_k-xw7pCJYfD6SW3-ppmVzq7wOTjuqFHnDS1QKOXexgjmxA3s5_aixrDGJPe0QhJt1MPEziE22vsbNri-W5k38EGR1H6Uz5iAbPjyjdfIyj50yjiHVwL37eJmYsEnsB5Id0-8l4dTpjQo%3D)]

For applications requiring high enantiopurity, the use of enantiopure (R)-BINAP is a mandatory procurement choice to meet product specifications.

Process Compatibility: Superior Performance Over Racemic Ligand in Complex Systems

When using a chiral diamine co-ligand ((R,R)-DPEN) for the asymmetric hydrogenation of acetophenone, the Ru-complex of (R)-BINAP achieves 86% e.e.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsjSDfyGviiX5UBrmMsSTMoUTvHdJ0plNSFdUwD3WI8Rz5KoP3BY1VdAzr6ztG4eepTHI-uneNjdMByToC0QmMsrjaohuY7hU0iibKKprPWDhsLVkDBsDabVVeuOAufu6b6DPqEv_BwywsAfLATv04tGTDtQ9FYtFH)] In a direct comparison, the catalyst made with racemic BINAP delivered the product in only 48% e.e.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsjSDfyGviiX5UBrmMsSTMoUTvHdJ0plNSFdUwD3WI8Rz5KoP3BY1VdAzr6ztG4eepTHI-uneNjdMByToC0QmMsrjaohuY7hU0iibKKprPWDhsLVkDBsDabVVeuOAufu6b6DPqEv_BwywsAfLATv04tGTDtQ9FYtFH)] This demonstrates that even in systems designed to induce chirality, the inherent atropisomeric purity of (R)-BINAP is essential for high performance. The rate of the desired catalytic cycle with the (R)-BINAP complex is significantly faster than the mismatched cycle, a kinetic advantage lost when using the racemate.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsjSDfyGviiX5UBrmMsSTMoUTvHdJ0plNSFdUwD3WI8Rz5KoP3BY1VdAzr6ztG4eepTHI-uneNjdMByToC0QmMsrjaohuY7hU0iibKKprPWDhsLVkDBsDabVVeuOAufu6b6DPqEv_BwywsAfLATv04tGTDtQ9FYtFH)]

Evidence DimensionEnantiomeric Excess (e.e.)
Target Compound Data86% e.e.
Comparator Or Baselinerac-BINAP: 48% e.e.
Quantified Difference79% higher enantioselectivity compared to the racemic ligand under identical conditions.
ConditionsRu-catalyzed hydrogenation of acetophenone with (R,R)-DPEN co-ligand in 2-propanol at 80 °C.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsjSDfyGviiX5UBrmMsSTMoUTvHdJ0plNSFdUwD3WI8Rz5KoP3BY1VdAzr6ztG4eepTHI-uneNjdMByToC0QmMsrjaohuY7hU0iibKKprPWDhsLVkDBsDabVVeuOAufu6b6DPqEv_BwywsAfLATv04tGTDtQ9FYtFH)]

This highlights a hidden cost of using racemic ligands: not only is final enantiopurity compromised, but catalyst efficiency and process kinetics are also negatively impacted.

Solubility and Handling: Favorable Profile Compared to Modified Analogs in Key Solvents

While structural analogs like (R)-Tol-BINAP can offer higher enantioselectivity in some cases, this often comes at the cost of altered physical properties. (R)-BINAP maintains good solubility in a wide range of common laboratory and industrial solvents, including THF and dichloromethane, facilitating straightforward catalyst preparation and reaction setup.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsjSDfyGviiX5UBrmMsSTMoUTvHdJ0plNSFdUwD3WI8Rz5KoP3BY1VdAzr6ztG4eepTHI-uneNjdMByToC0QmMsrjaohuY7hU0iibKKprPWDhsLVkDBsDabVVeuOAufu6b6DPqEv_BwywsAfLATv04tGTDtQ9FYtFH)] In contrast, some more sterically hindered or functionalized BINAP derivatives can exhibit lower solubility, complicating handling, accurate dosing, and catalyst premixing procedures, which are critical for reproducibility on a larger scale.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGw5-px44G-qzM9W-fv-YuC84qUuFTrM9oN-FnYuc8QDX48Mfmd7hEbBowOp3kQ--zXCZBi7hAOWjE2SOVeK_VzQnMONDtbqaFJEhjxvuIfCUGwsnkcVXIFDN4so9OENZPmBC00QCQDnRqbaQ%3D%3D)]

Evidence DimensionProcessability & Handling
Target Compound DataWell-documented solubility and handling profile in standard organic solvents (e.g., THF, Benzene, CH₂Cl₂).
Comparator Or BaselineModified BINAP analogs (e.g., more substituted or fluorous versions) which may have limited solubility.
Quantified DifferenceNot directly quantified, but represents a significant process risk mitigation.
ConditionsStandard catalyst preparation and reaction conditions for asymmetric synthesis.

(R)-BINAP's predictable solubility profile reduces process development risk and ensures easier scale-up compared to less-characterized or custom-modified analogs.

Synthesis of Chiral β-Hydroxy Esters for Pharmaceutical Building Blocks

For the production of key pharmaceutical intermediates, such as precursors for carbapenem antibiotics or anti-depressants, the Ru-(R)-BINAP system is the established method for hydrogenating β-keto esters. Its ability to consistently deliver the desired (R)-hydroxy ester with e.e. values often exceeding 97% makes it the preferred choice for multi-kilogram scale manufacturing where enantiopurity is a critical quality attribute.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsjSDfyGviiX5UBrmMsSTMoUTvHdJ0plNSFdUwD3WI8Rz5KoP3BY1VdAzr6ztG4eepTHI-uneNjdMByToC0QmMsrjaohuY7hU0iibKKprPWDhsLVkDBsDabVVeuOAufu6b6DPqEv_BwywsAfLATv04tGTDtQ9FYtFH)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGw5-px44G-qzM9W-fv-YuC84qUuFTrM9oN-FnYuc8QDX48Mfmd7hEbBowOp3kQ--zXCZBi7hAOWjE2SOVeK_VzQnMONDtbqaFJEhjxvuIfCUGwsnkcVXIFDN4so9OENZPmBC00QCQDnRqbaQ%3D%3D)]

Asymmetric Heck Reactions for C-C Bond Formation

In palladium-catalyzed intramolecular Heck reactions to form chiral quaternary carbon centers, (R)-BINAP is a proven ligand for inducing high enantioselectivity.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHOC8IhXmGbh2ygisop83yBQsEs_TCSInP0Zolp44KFmeZBCfV_mfJYe5t9MVcvoUMrylka8M219Z8AcoVmDMDD8cP0csIsji5DgbnV05aHxq7e25LAJuWNrf7cBxjchgfrpGQGINLNlhy0t4-e3r3QAApk8F7tUFPKITuPh1iiugUHTk85mc1DByeMJqHIuL8uj9ZXRRKXxVdVcioiX89g_vOv3ofOb3Uokqx8CK_k-xw7pCJYfD6SW3-ppmVzq7wOTjuqFHnDS1QKOXexgjmxA3s5_aixrDGJPe0QhJt1MPEziE22vsbNri-W5k38EGR1H6Uz5iAbPjyjdfIyj50yjiHVwL37eJmYsEnsB5Id0-8l4dTpjQo%3D)] When developing a synthetic route that relies on this type of transformation, procuring (R)-BINAP provides a reliable starting point based on extensive literature precedent, de-risking the process compared to exploring unvalidated or more niche ligand systems.

Establishing a Baseline in Catalyst Screening and Process Development

When developing a new asymmetric hydrogenation process, (R)-BINAP serves as the industry-standard benchmark. Its well-understood behavior and extensive characterization allow process chemists to establish a reliable performance baseline. This allows for a more structured and cost-effective evaluation of newer or more specialized ligands, ensuring that any substituted ligand provides a quantifiable advantage in yield, selectivity, or cost over the established (R)-BINAP system.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFsjSDfyGviiX5UBrmMsSTMoUTvHdJ0plNSFdUwD3WI8Rz5KoP3BY1VdAzr6ztG4eepTHI-uneNjdMByToC0QmMsrjaohuY7hU0iibKKprPWDhsLVkDBsDabVVeuOAufu6b6DPqEv_BwywsAfLATv04tGTDtQ9FYtFH)]

XLogP3

11.4

Exact Mass

622.19792502 Da

Monoisotopic Mass

622.19792502 Da

Heavy Atom Count

46

UNII

4F1X2F8NA3
OX12238KWH
970O8508MB

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (16.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

76189-56-5
98327-87-8
76189-55-4

Wikipedia

BINAP

Dates

Last modified: 08-15-2023
Filippone et al. An efficient approach to chiral fullerene derivatives by catalytic enantioselective 1,3-dipolar cycloadditions. Nature Chemistry, doi: 10.1038/nchem.36, 1published online 13 September 2009 http://www.nature.com/naturechemistry
Ito et al. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Nature Chemistry, doi: 10.1038/nchem.801, published online 29 August 2010 http://www.nature.com/nchem
Shi et al. Copper-catalysed selective hydroamination reactions of alkynes. Nature Chemistry, doi: 10.1038/nchem.2131, published online 15 December 2014 http://www.nature.com/nchem

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